2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide
Description
2-((2-(4-Benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a 4-benzylpiperidin-1-yl group at position 2 and an acetamide-linked 2,3-dimethylphenyl moiety at position 6. The compound’s structure integrates a heterocyclic quinoline scaffold, a piperidine-benzyl substituent, and a dimethylphenyl acetamide chain, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(2,3-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O2/c1-22-8-6-12-27(23(22)2)32-30(35)21-36-28-13-7-11-26-14-15-29(33-31(26)28)34-18-16-25(17-19-34)20-24-9-4-3-5-10-24/h3-15,25H,16-21H2,1-2H3,(H,32,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKDJRVNHSHBHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a benzylpiperidine derivative reacts with the quinoline intermediate.
Formation of the Acetamide Group: The final step involves the reaction of the intermediate with 2,3-dimethylphenylacetyl chloride under basic conditions to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Anti-inflammatory and Analgesic Effects
Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. The presence of the piperidine ring is often associated with analgesic activity in similar compounds, making it a candidate for pain management therapies.
Interaction with Receptors
Molecular docking studies suggest that 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide may effectively bind to specific receptors involved in neurological processes. This interaction could modulate receptor activity, potentially leading to therapeutic effects against neurodegenerative diseases.
Inhibition of Cholinesterases
Research has highlighted the potential of compounds with similar structures to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can enhance cholinergic activity, beneficial in conditions like Alzheimer's disease.
Case Study 1: Molecular Docking Analysis
A study on structurally related compounds demonstrated that modifications in the benzyl group significantly influenced binding affinity to AChE. The findings suggest that the specific arrangement of functional groups in this compound could enhance its inhibitory potency against AChE.
Case Study 2: Structure-Activity Relationship (SAR)
A series of benzylpiperidine derivatives were evaluated for their biological activity against chemokine receptors. The SAR studies indicated that introducing various substituents on the piperidine ring improved selectivity and potency as CCR3 antagonists, which may also apply to our compound due to structural similarities.
Mechanism of Action
The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, focusing on molecular features, substituent effects, and available biological data.
Structural and Functional Group Analysis
Pharmacological Implications
- Quinoline Core Modifications: The target compound’s 4-benzylpiperidinyl group distinguishes it from ’s ethoxybenzoyl-substituted dioxinoquinoline.
- Acetamide Chain Variations : The 2,3-dimethylphenyl group in the target compound contrasts with the 3-methoxyphenyl group in and the o-tolyl group in . Bulkier substituents (e.g., dimethylphenyl) may enhance receptor binding specificity but reduce solubility .
- Safety and Toxicity: While the target compound lacks direct toxicity data, simpler analogs like ’s 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide require medical intervention upon exposure, highlighting the need for rigorous safety profiling .
Physicochemical Properties
- Hydrogen Bonding : ’s crystal structure demonstrates O–H⋯N/O interactions, which may stabilize the target compound’s conformation if similar hydrogen-bonding networks exist .
Biological Activity
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(2,3-dimethylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure, which features a quinoline core, a piperidine ring, and an amide bond, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, including its pharmacological effects, molecular interactions, and potential therapeutic applications.
- Molecular Formula : C30H30N3O2
- Molecular Weight : 486.58 g/mol
- CAS Number : 941909-33-7
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Preliminary findings suggest that this compound may exhibit anti-inflammatory , analgesic , and neuroprotective properties.
- Receptor Interaction : The compound may interact with specific receptors involved in pain and inflammation pathways.
- Enzyme Modulation : Molecular docking studies indicate that it could bind to enzymes such as cyclooxygenases (COX), influencing their activity and potentially leading to reduced inflammation.
- Neuroprotective Effects : The structural components suggest potential neuroprotective effects, possibly through the modulation of oxidative stress and inflammatory responses in neuronal tissues .
Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of similar quinoline derivatives, revealing that compounds with structural similarities to this compound exhibited significant inhibition of COX enzymes, leading to reduced prostaglandin E2 (PGE2) production in vitro. The most active compounds demonstrated IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Study 2: Neuroprotective Effects
Research on related compounds indicated that they could protect against oxidative stress-induced neuronal damage. In vitro assays showed that these compounds reduced markers of oxidative stress and inflammation in neuronal cell lines, suggesting a potential role for this compound in neurodegenerative disease models .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound fits well into the active sites of COX enzymes and certain neurotransmitter receptors, indicating a potential for modulating their activity.
Q & A
Q. How does the compound’s structure align with Lipinski’s Rule of Five for drug-likeness?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
